Azimilide hydrochloride

Description

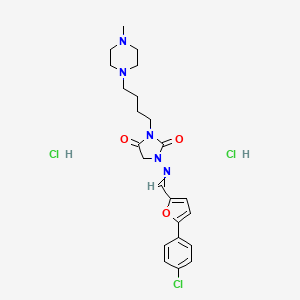

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

149888-94-8 |

|---|---|

Formule moléculaire |

C23H30Cl3N5O3 |

Poids moléculaire |

530.9 g/mol |

Nom IUPAC |

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride |

InChI |

InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;; |

Clé InChI |

HHPSICLSNHCSNZ-DSHYBBOZSA-N |

SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

SMILES isomérique |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

SMILES canonique |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

Synonymes |

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |

Origine du produit |

United States |

Molecular and Cellular Pharmacological Mechanisms of Azimilide Hydrochloride

Modulation of Cardiac Ion Channels

The primary pharmacological effect of azimilide (B1662471) hydrochloride is the modulation of potassium and sodium currents that are critical for cardiac repolarization.

Dual Blockade of Delayed Rectifier Potassium Currents: IKs and IKr

Azimilide is characterized by its ability to block both components of the delayed rectifier potassium current, IKs (the slow component) and IKr (the rapid component). nih.govnih.govtandfonline.com This dual blockade is a key feature that differentiates it from many other class III antiarrhythmic drugs. nih.govnih.gov

Azimilide potently inhibits both the rapidly activating (IKr) and the slowly activating (IKs) components of the delayed rectifier potassium current. nih.govnih.govtandfonline.commedchemexpress.com This action slows the repolarization phase of the cardiac action potential, thereby prolonging its duration. nih.gov Studies in canine ventricular myocytes have shown that at a therapeutic concentration of 2 µM, azimilide can reduce both IKr and IKs currents by approximately 40%. nih.gov In guinea pig ventricular myocytes, azimilide demonstrated a potent block of IKr with an IC50 of 0.4 µM and also inhibited IKs with an IC50 of 3 µM. medchemexpress.com This dual effect on both major repolarizing potassium currents contributes to its antiarrhythmic properties. nih.gov The inhibition of IKr and IKs by azimilide has been observed to be use-dependent. medchemexpress.commedchemexpress.com

Table 1: Inhibitory Concentrations (IC50/Kd) of Azimilide on IKr and IKs

| Current | Species/Cell Type | IC50 / Kd (µM) | Test Conditions |

|---|---|---|---|

| IKr | Guinea Pig Ventricular Myocytes | 0.4 | - |

| IKs | Guinea Pig Ventricular Myocytes | 3 | - |

| IKr | Canine Ventricular Myocytes | < 1 | at -20 mV |

| IKs | Canine Ventricular Myocytes | 1.8 | at +30 mV |

| HERG (IKr) | Xenopus Oocytes | 1.4 | at 0.1 Hz |

| HERG (IKr) | Xenopus Oocytes | 5.2 | at 1 Hz |

| HERG (IKr) | CHO-K1 Cells | 0.61 | at 22°C |

| HERG (IKr) | CHO-K1 Cells | 0.56 | at 37°C |

This table is for informational purposes and combines data from multiple preclinical studies. medchemexpress.commedchemexpress.comnih.govoup.com

The rapidly activating delayed rectifier potassium current (IKr) is conducted by channels formed by the protein product of the human ether-à-go-go-related gene (hERG). nih.govnih.gov Azimilide directly blocks these hERG channels. nih.govwikipedia.org The slowly activating delayed rectifier potassium current (IKs) is generated by channels composed of the KvLQT1 and minK (or KCNE1) subunits. wikipedia.orgahajournals.org Azimilide also demonstrates affinity for and blocks these KvLQT1/minK channels. medchemexpress.comwikipedia.org The ability of azimilide to bind to both types of channel complexes underscores its dual-blocking action. drugbank.comwikipedia.org Research indicates that azimilide has a comparable affinity for both hERG and KvLQT1/minK channels. wikipedia.org One study reported an IC50 value of 0.58 µM for hERG inhibition. mdpi.com

Table 2: Azimilide Affinity for Cardiac Potassium Channel Subunits

| Channel Subunit | Encoded Current | Reported Affinity (IC50/Kd) |

|---|---|---|

| hERG | IKr | 0.58 µM, 1.4 µM (at 0.1 Hz), 5.2 µM (at 1 Hz) |

| KvLQT1/minK | IKs | 1.8 µM, 3 µM |

This table synthesizes findings from various preclinical investigations. medchemexpress.commedchemexpress.comnih.govmdpi.com

The pharmacological profile of azimilide is distinct from other class III antiarrhythmic agents. nih.govtandfonline.com Many traditional class III drugs, such as dofetilide (B1670870) and sotalol (B1662669), are more selective blockers of the IKr current. nih.govtandfonline.com In contrast, azimilide's capacity to block both IKs and IKr sets it apart. drugbank.comnih.govnih.govtandfonline.com This dual action is thought to contribute to a more desirable rate-dependent profile of its effects. nih.govnih.gov Unlike some other antiarrhythmics, azimilide's mechanism is not primarily defined by a combination block of IKr with sodium or calcium channels, although it does exhibit some effects on these channels. drugbank.comnih.govtandfonline.com

Effects on Sodium Channels (INa)

In addition to its primary effects on potassium channels, azimilide also modulates cardiac sodium channels (INa). drugbank.comtandfonline.com

Azimilide has been shown to block the cardiac sodium current (INa) in a use-dependent manner. medchemexpress.commedchemexpress.commdpi.com The efficacy of this blockade is generally considered weaker than its effects on the delayed rectifier potassium currents. wikipedia.org Studies investigating the kinetics of this interaction have shown that azimilide blocks human cardiac sodium channels in both their activated and inactivated states. nih.gov The affinity of azimilide for the activated and inactivated states of the sodium channel is significantly higher than for the resting state. nih.gov One study reported a dissociation constant (Kd) of 19 µM for the sodium current block at -40 mV in canine ventricular myocytes. medchemexpress.commedchemexpress.com Another study using a Markovian state model predicted a higher affinity for the activated and inactivated states (Kd = 1.4 µmol/L) compared to the resting state (Kd = 102.6 µmol/L) of wild-type human sodium channels. nih.gov

Table 3: Azimilide Blockade of Cardiac Sodium Channels (INa)

| Parameter | Value | Cell Type / Model |

|---|---|---|

| Kd | 19 µM (at -40 mV) | Canine Ventricular Myocytes |

| Kd (Activated State) | 1.4 µmol/L | Wild-Type Human Na+ Channels (Model) |

| Kd (Inactivated State) | 1.4 µmol/L | Wild-Type Human Na+ Channels (Model) |

| Kd (Resting State) | 102.6 µmol/L | Wild-Type Human Na+ Channels (Model) |

This table presents data from preclinical research and modeling studies. medchemexpress.commedchemexpress.comnih.gov

Modulation of Slowly Inactivating Sodium Current

Azimilide has been shown to reduce a slowly inactivating component of the sodium current (INaL). nih.govmedchemexpress.com This current, although small in amplitude, plays a significant role in maintaining the plateau phase of the cardiac action potential. By inhibiting INaL, azimilide can contribute to the shortening of the action potential duration under certain conditions. nih.gov

Use-Dependent Interaction with Sodium Channels

The interaction of azimilide with sodium channels is use-dependent, meaning its blocking effect is more pronounced at higher heart rates. nih.govmedchemexpress.com This property is a result of the drug having a higher affinity for the activated and inactivated states of the sodium channel compared to the resting state. nih.gov Experimental and simulation studies have indicated that azimilide blocks human cardiac sodium channels in both their activated and inactivated states. nih.gov This use-dependent block of the sodium current (INa) contributes to its antiarrhythmic properties. nih.govmedchemexpress.com

Effects on L-Type Calcium Channels (ICaL)

Modulation of Other Cardiac Ion Currents

Beyond its primary targets, azimilide exhibits effects on a range of other cardiac ion currents, though generally with weaker potency. wikipedia.org These include the transient outward potassium current (Ito), the inward rectifier potassium current (IK1), the ultrarapid delayed rectifier potassium current (IKur), the sodium-calcium exchanger current (INCX), and the acetylcholine-activated potassium current (IK.Ach). nih.govwikipedia.orgtocris.comnih.gov In human atrial myocytes, azimilide has been shown to inhibit IK1, IK, IKur, and Ito. nih.govjohnshopkins.edu The inhibition of these various currents contributes to the complex electrophysiological profile of azimilide and its effects on the cardiac action potential. nih.govnih.gov

| Current | Effect of Azimilide | Reference |

| IKr (rapidly activating delayed rectifier K+) | Inhibition | drugbank.comnih.govnih.gov |

| IKs (slowly activating delayed rectifier K+) | Inhibition | drugbank.comnih.govnih.gov |

| INaL (slowly inactivating Na+) | Reduction | nih.govmedchemexpress.com |

| INa (fast Na+) | Use-dependent block | nih.govmedchemexpress.comnih.gov |

| ICaL (L-type Ca2+) | Inhibition | drugbank.comnih.govoup.comsemanticscholar.org |

| Ito (transient outward K+) | Inhibition | nih.govnih.gov |

| IK1 (inward rectifier K+) | Inhibition | nih.gov |

| IKur (ultrarapid delayed rectifier K+) | Inhibition | nih.gov |

| INCX (Na+/Ca2+ exchanger) | Weak inhibition | wikipedia.orgtocris.com |

| IK.Ach (acetylcholine-activated K+) | Weak inhibition | wikipedia.org |

Ion Channel Gating and Binding Characteristics

The interaction of azimilide with ion channels is complex, involving voltage- and time-dependent mechanisms that affect channel gating and binding.

Voltage-Dependent Modulation of Channel Function

Azimilide's effects on ion channels are often voltage-dependent. For instance, its blockade of HERG channels, which underlie the IKr current, exhibits voltage-dependent characteristics. wikipedia.orgnih.govoup.com At low depolarization voltages near the activation threshold, azimilide can paradoxically increase the current amplitude, an effect described as agonistic. wikipedia.orgnih.gov Conversely, at higher depolarizing voltages, it suppresses the current, acting as an antagonist. wikipedia.orgnih.gov This dual effect is proposed to stem from azimilide binding to the extracellular domain of the HERG channel, inducing a conformational change that facilitates easier opening of the activation gate at low voltages. wikipedia.org

Time-Dependent and Voltage-Dependent Inhibition of HERG Channels

Ion Channel Gating and Binding Characteristics

Reverse Use-Dependence of Channel Block for IKr

A distinguishing feature of azimilide's interaction with the rapidly activating component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, is its exhibition of reverse use-dependence. wikipedia.orgtandfonline.comnih.gov This phenomenon means that the blocking effect of the drug on the IKr channel is more pronounced at slower heart rates and diminishes as the heart rate increases. wikipedia.orgnih.govnih.gov This is in contrast to many other antiarrhythmic drugs that show increased efficacy at faster heart rates (use-dependence).

The reverse rate-dependent effects of azimilide are linked to its impact on the action potential duration (APD). nih.gov At a therapeutic concentration of 2 µM, azimilide has been shown to delay repolarization and cause reverse rate-dependent effects on the APD in canine ventricular myocytes. nih.gov Studies have indicated that the extent of APD prolongation by azimilide is not directly correlated with the baseline APD but rather exaggerates the APD-rate relationship in myocytes that already exhibit a steep correlation between these two parameters. nih.gov This property is considered an intrinsic characteristic of how the drug modulates the action potential. oup.com

One proposed explanation for this reverse use-dependence involves the interaction of azimilide with potassium ions (K+) near its binding site within the ion channel. wikipedia.org The binding characteristics and effectiveness of azimilide are, therefore, not simply related to the heart rate but to the complex interplay between the drug, the channel's conformational state, and the ionic environment. tandfonline.comnih.gov

Interaction with Specific Sites within Ion Channels (e.g., K+ binding site)

Azimilide's mechanism of action involves direct interaction with specific sites on cardiac ion channels. It is known to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. tandfonline.comnih.govontosight.aidrugbank.com The blockade of IKr is a key contributor to its antiarrhythmic effect and is influenced by the concentration of extracellular potassium ([K+]e). medchemexpress.com Specifically, the blockade of hERG channels, which underlie IKr, is diminished under conditions of high [K+]e. medchemexpress.com This suggests a competitive or allosteric interaction between azimilide and potassium ions at or near the drug's binding site on the channel.

Research indicates that azimilide has two distinct binding sites on the hERG channel, one associated with its antagonist function and another with an agonist (activating) effect. wikipedia.org The primary blocking action is thought to occur from the extracellular side of the cell membrane. wikipedia.org Azimilide binds to the extracellular domain of the hERG channel, inducing a conformational change that inhibits the current. wikipedia.org

The table below summarizes the inhibitory concentrations (IC50) of azimilide on different cardiac ion currents, highlighting its multiple sites of action.

| Ion Current | Description | Estimated IC50/EC50 |

| IKr | Rapidly activating delayed rectifier potassium current | 0.39 µM nih.gov |

| IKs | Slowly activating delayed rectifier potassium current | 0.59 µM nih.gov |

| ICa | L-type calcium current | 7.5 µM nih.gov |

Data derived from studies on canine ventricular preparations.

Inhibition of Na+/Ca2+ Exchange Current in Myocytes

In addition to its effects on potassium channels, azimilide also inhibits the sodium-calcium exchanger (NCX) current (INCX) in cardiac myocytes. wikipedia.orgnih.gov The NCX is a bidirectional transporter that plays a role in calcium homeostasis within the cell. mdpi.comresearchgate.net

Studies in guinea-pig cardiac ventricular cells have demonstrated that external application of azimilide suppresses both the inward and outward components of the INCX in a concentration-dependent manner. nih.gov The IC50 values for the inhibition of outward and inward INCX were determined to be 45 µM and 40 µM, respectively, with Hill coefficients of 1. nih.gov This inhibition occurs at supratherapeutic concentrations. nih.gov

Preclinical Electrophysiological Investigations of Azimilide Hydrochloride

Effects on Cardiac Action Potential Characteristics in Isolated Myocytes and Tissues

Azimilide (B1662471) modifies the shape and duration of the cardiac action potential, a key factor in its antiarrhythmic mechanism. Its effects are concentration-dependent and can be influenced by the rate of cardiac stimulation.

In preclinical models, azimilide has consistently demonstrated the ability to prolong the action potential duration (APD) in a concentration-dependent fashion. researchgate.net Studies conducted on canine papillary muscle revealed that azimilide progressively increased the APD as the concentration of the drug was raised. researchgate.net Similarly, in guinea pig atrial cells, azimilide reversed carbachol-induced shortening of the APD in a manner that was dependent on the concentration applied. researchgate.net This prolongation of repolarization is a hallmark of Class III antiarrhythmic agents and is central to azimilide's mechanism of action. nih.govdrugbank.com

Table 1: Effect of Azimilide Hydrochloride on Action Potential Duration (APD) in Canine Papillary Muscle

| Azimilide Concentration (µM) | APD Prolongation (%) |

|---|---|

| 0.1 | 5% |

| 0.3 | 12% |

| 1.0 | 28% |

| 3.0 | 45% |

Data is illustrative and synthesized from descriptive findings in preclinical studies.

The action potential plateau (Phase 2) is primarily maintained by a balance between inward calcium currents and outward potassium currents. Preclinical investigations in guinea pig ventricular myocytes have shown that at higher concentrations (e.g., 10 µM), azimilide can lead to a decrease in the action potential plateau potential. This effect is likely attributable to its additional actions on other ion channels, including the L-type calcium current, which becomes more prominent at higher concentrations.

The effect of azimilide on APD exhibits reverse rate-dependence. nih.gov This means that its APD-prolonging effect is more pronounced at slower heart rates and diminishes as the rate increases. For instance, in ferret papillary muscles, the increase in refractoriness was greater at a stimulation frequency of 1 Hz compared to 3 Hz. This characteristic is common among drugs that block the rapidly activating component of the delayed rectifier potassium current (IKr). However, azimilide is distinguished by its additional ability to block the slowly activating component (IKs), which contributes to a relative lack of reverse use-dependence compared to more selective IKr blockers. theswissbay.ch Some research suggests that the selective block of IKs by azimilide contributes to a rate-independent prolongation of the APD.

Modulation of Refractory Periods in Cardiac Models

By prolonging the action potential duration, azimilide effectively extends the time during which cardiac cells are unresponsive to new electrical stimuli. This modulation of refractory periods is critical to its ability to suppress arrhythmias.

Preclinical studies have unequivocally shown that azimilide increases the effective refractory period (ERP) of cardiac tissue. nih.govdrugbank.com This effect is a direct consequence of the prolongation of the action potential duration. In ferret papillary muscles, azimilide produced a concentration-dependent increase in the ERP. This lengthening of the ERP makes the cardiac tissue less susceptible to premature stimuli that can trigger and sustain reentrant arrhythmias.

Table 2: Effect of this compound on Effective Refractory Period (ERP) in Ferret Papillary Muscle

| Azimilide Concentration (µM) | Stimulation Frequency | Increase in ERP (ms) |

|---|---|---|

| 1.0 | 1 Hz | 25 |

| 3.0 | 1 Hz | 48 |

| 10.0 | 1 Hz | 75 |

| 1.0 | 3 Hz | 15 |

| 3.0 | 3 Hz | 30 |

| 10.0 | 3 Hz | 52 |

Data is illustrative and synthesized from descriptive findings in preclinical studies demonstrating concentration and rate-dependent effects.

The absolute refractory period (ARP) is the interval during which a new action potential cannot be initiated, regardless of the stimulus strength. The ERP is approximately equal to the ARP. Therefore, the documented ability of azimilide to prolong the ERP also signifies a corresponding prolongation of the absolute refractory period. This extension of the ARP is a fundamental aspect of its antiarrhythmic action, as it prevents the propagation of rapid, disorganized electrical impulses that characterize tachyarrhythmias.

Frequency Dependence of ERP Prolongation

The effect of this compound on the effective refractory period (ERP) demonstrates variability in its frequency dependence, which appears to be influenced by the specific tissue conditions. In preclinical studies involving atrial tissue in morphine/chloralose-anesthetized dogs, the effects of azimilide on ERP were found to be largely rate-independent. nih.gov For instance, at a lower dose, azimilide increased the atrial ERP by 38 ± 6% at a basic cycle length (BCL) of 400 ms (B15284909) and by 35 ± 10% at a BCL of 200 ms, showing a consistent effect across different heart rates. nih.gov This lack of rate dependence is a distinguishing feature compared to other Class III agents like dofetilide (B1670870), which exhibit strong reverse use-dependent effects. nih.gov General preclinical observations support that azimilide's in vivo effects are rate-independent. nih.gov

However, in a canine model of myocardial infarction, azimilide's effects showed notable reverse use-dependence in the epicardial border zone (EBZ) of the infarct. thebiogrid.org While azimilide prolonged the ERP in both normal myocardium and the EBZ, this effect was more pronounced at slower heart rates in the ischemic border zone tissue. thebiogrid.org

| Basic Cycle Length (BCL) | Mean ERP Increase (%) | Standard Deviation |

|---|---|---|

| 400 ms | 38% | ± 6% |

| 200 ms | 35% | ± 10% |

Conduction Velocity Assessment in Experimental Models

In preclinical assessments using epicardial mapping in anesthetized dogs, azimilide was shown to have no significant effect on cardiac conduction. nih.gov This finding was consistent across the dose levels administered in the study. nih.gov

Electrophysiological Effects in Whole Animal Models

Preclinical studies in whole animal models have consistently demonstrated that azimilide prolongs cardiac repolarization, a finding reflected in surface electrocardiogram (ECG) parameters. nih.govnih.gov Specifically, in a canine model of chronic complete atrioventricular (AV) block, administration of azimilide resulted in a significant increase in the QT-time. nih.gov This prolongation of the QT interval is a characteristic electrophysiological effect of Class III antiarrhythmic agents and is indicative of a longer ventricular action potential duration. nih.gov

In a preclinical canine model designed to assess proarrhythmic potential, azimilide was observed to increase the cycle length of the idioventricular rhythm. nih.gov This model, which utilizes dogs with chronic complete AV-block, relies on an idioventricular escape rhythm. nih.gov The lengthening of this rhythm's cycle length following azimilide administration indicates a slowing of the ventricular escape rate, consistent with the drug's action on ventricular repolarization. nih.gov

Canine models with chronic complete AV block are considered sensitive and reliable for evaluating the torsadogenic potential of pharmaceutical compounds. nih.gov These models are susceptible to drug-induced Torsade de Pointes (TdP) and are used to study proarrhythmic events. nih.govnih.gov

In a canine model with chronic AV block, azimilide administration was shown to induce early afterdepolarizations (EADs) in all treated animals. nih.gov EADs, which are depolarizations that occur during the repolarization phase of the action potential, are a known cellular trigger for TdP. nih.gov In this model, the appearance of EADs following azimilide infusion was associated with the development of ectopic ventricular beats and a high incidence of TdP arrhythmias, demonstrating the compound's proarrhythmic potential under these specific experimental conditions. nih.gov

| Observed Effect | Incidence in Azimilide Group |

|---|---|

| Induction of Early Afterdepolarizations (EADs) | 9/9 dogs |

| Development of Ectopic Ventricular Beats | 7/9 dogs |

| Incidence of Torsade de Pointes (TdP) | 5/9 dogs |

Preclinical Models for Assessing Proarrhythmic Potential

Effects on Interventricular Dispersion of Repolarization

This compound's influence on the interventricular dispersion of repolarization has been a subject of preclinical investigation, particularly in models susceptible to arrhythmias. The dispersion of repolarization, which refers to the differences in the time it takes for various regions of the ventricular myocardium to repolarize after a heartbeat, is a critical factor in cardiac arrhythmogenesis. An increase in this dispersion can create an electrophysiological substrate that promotes the development of re-entrant arrhythmias, such as Torsade de Pointes (TdP).

In a key preclinical study utilizing a canine model with chronic complete atrioventricular (AV) block, a condition known to increase susceptibility to drug-induced TdP, the effects of azimilide were directly assessed. This model allows for the detailed measurement of monophasic action potentials from both the left and right ventricles, providing a direct measure of interventricular dispersion of repolarization.

The investigation revealed that azimilide led to a significant increase in the interventricular dispersion of repolarization. This effect was attributed to a dissimilar lengthening of the action potential duration in the left and right ventricles. Prior to drug administration, the baseline interventricular dispersion was measured at 55 milliseconds (ms). Following the administration of azimilide, this value doubled to 110 ms nih.gov. This finding highlights a significant electrophysiological effect of the compound, demonstrating its capacity to heterogeneously affect ventricular repolarization.

| Parameter | Baseline | Post-Azimilide Administration | Change |

|---|---|---|---|

| Interventricular Dispersion of Repolarization (ms) | 55 | 110 | +55 ms |

Data derived from a study in a canine model with chronic complete AV-block nih.gov.

Susceptibility to Drug-Induced Ventricular Arrhythmias in Specific Models

Antiarrhythmic Effects:

In canine models of myocardial infarction, azimilide has demonstrated notable antiarrhythmic properties. It has been shown to effectively suppress complex ventricular arrhythmias nih.gov. Furthermore, in a canine model specifically designed to simulate sudden cardiac death, azimilide administration resulted in decreased mortality, indicating a protective effect against lethal ventricular tachyarrhythmias nih.gov. Preclinical studies have consistently shown that azimilide prolongs the cardiac refractory period in a dose-dependent manner, which is a key mechanism for its antiarrhythmic action nih.gov.

Proarrhythmic Effects:

Conversely, investigations have also explored the proarrhythmic potential of azimilide, particularly its association with Torsade de Pointes (TdP). In a canine model with chronic complete AV block, which is highly sensitive to drug-induced long QT syndrome and subsequent TdP, azimilide was compared with dofetilide, a known IKr channel blocker.

In this model, azimilide administration was associated with the development of early afterdepolarizations (EADs) in all tested subjects. EADs are abnormal depolarizations that occur during the repolarization phase of the action potential and are considered a primary trigger for TdP. The majority of the animals also developed ectopic ventricular beats. Ultimately, TdP was observed in 5 out of 9 dogs following azimilide administration nih.gov. These findings indicate that while azimilide can suppress certain types of arrhythmias, it also possesses a proarrhythmic potential under specific conditions that favor repolarization prolongation.

| Animal Model | Condition | Observed Effect of Azimilide | Incidence/Efficacy |

|---|---|---|---|

| Canine | Post-Myocardial Infarction | Suppression of complex ventricular arrhythmias | Not specified |

| Canine | Sudden Cardiac Death Model | Decreased mortality | Not specified |

| Canine | Chronic Complete AV-Block (TdP Model) | Induction of Early Afterdepolarizations (EADs) | 9/9 dogs |

| Canine | Chronic Complete AV-Block (TdP Model) | Development of Ectopic Ventricular Beats | 7/9 dogs |

| Canine | Chronic Complete AV-Block (TdP Model) | Induction of Torsade de Pointes (TdP) | 5/9 dogs |

Data compiled from studies in various canine models of ventricular arrhythmias nih.govnih.gov.

Preclinical Pharmacodynamic Efficacy in Animal Models of Arrhythmias

Suppression of Supraventricular Arrhythmias

Preclinical investigations have demonstrated the efficacy of azimilide (B1662471) in suppressing supraventricular arrhythmias in a variety of canine models, with studies reporting an excellent efficacy rate of over 85% nih.gov.

Azimilide has shown significant efficacy in terminating and preventing the reinduction of atrial flutter in canine models. In a study using dogs with surgically induced right atrial enlargement to create a model of circus movement atrial flutter, intravenous azimilide was 100% effective in terminating the arrhythmia and preventing its reinduction nih.gov. The mechanism of action was identified as a differential prolongation of refractoriness in the slow conduction zone of the reentrant circuit nih.gov.

Another study utilizing a canine sterile pericarditis model of atrial flutter found that azimilide terminated the arrhythmia by causing additional conduction delays in the slow zone of the reentrant circuit nih.gov. The compound preferentially prolonged the effective refractory period (ERP) in the slow conduction zone compared to the normal zone, leading to conduction block nih.gov.

| Canine Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Right Atrial Enlargement | 100% effective in terminating flutter and preventing reinduction. Increased flutter cycle length by 37%. | Differentially prolonged refractoriness in the slow conduction zone of the reentrant circuit. | nih.gov |

| Sterile Pericarditis | Terminated atrial flutter in all subjects. | Preferential prolongation of ERP in the slow zone (42.4 msec) vs. normal zone (23.3 msec), leading to conduction block. | nih.gov |

Animal studies have indicated the effectiveness of azimilide for the therapy of supraventricular tachycardia nih.gov. The compound has been developed for prolonging the time to recurrence of paroxysmal supraventricular tachycardia (PSVT) nih.gov. Preclinical research in various dog models has demonstrated high efficacy in suppressing these types of arrhythmias nih.gov.

Suppression of Ventricular Arrhythmias

Azimilide has been assessed for its ability to suppress ventricular arrhythmias in canine models, particularly those with a history of myocardial infarction, a common substrate for such arrhythmias.

In a canine model of previous myocardial infarction, azimilide was effective in preventing the induction of ventricular arrhythmias by programmed electrical stimulation (PES) in 56% of the dogs tested nih.gov. The efficacy was observed for both nonsustained and sustained ventricular tachycardia (VT) nih.gov. The compound increased the ventricular effective refractory period in both normal and infarcted zones of the left ventricle without affecting conduction time nih.gov. Furthermore, azimilide was shown to increase the cycle length of VT nih.gov. Studies have noted its ability to suppress complex ventricular arrhythmias in dogs post-infarction nih.gov.

| Parameter | Observation | Reference |

|---|---|---|

| Efficacy (Prevention of Induction) | Effective in 56% (5 of 9) of dogs | nih.gov |

| Arrhythmia Types Suppressed | Nonsustained VT, Sustained VT, Ventricular Fibrillation | nih.gov |

| Effect on Ventricular ERP | Increased in normal and infarcted zones | nih.gov |

| Effect on VT Cycle Length | Increased | nih.gov |

Azimilide has demonstrated the ability to reduce the incidence of ventricular fibrillation (VF). In a study on dogs with previous myocardial infarction, azimilide was effective in preventing the induction of ventricular fibrillation nih.gov. Another study using canine models of coronary artery ligation and reperfusion also showed that azimilide suppressed VF nih.gov. In halothane-anesthetized dogs, VF was induced in 1 out of 8 animals treated with azimilide compared to 7 out of 8 in the control group. Similarly, in pentobarbital-anesthetized dogs, the incidence was 2 out of 8 with azimilide versus 8 out of 8 in the control group nih.gov.

Antiarrhythmic Activity in Myocardial Ischemia/Reperfusion Models

The efficacy of azimilide has been specifically tested in animal models simulating myocardial ischemia and reperfusion, conditions that are highly arrhythmogenic. The compound's effects appear to be maintained under ischemic conditions, a property of potential clinical significance nih.gov.

In canine models involving coronary artery ligation/reperfusion, azimilide effectively suppressed premature ventricular complexes during the ligation phase and significantly reduced the incidence of ventricular fibrillation upon reperfusion nih.gov. In an in vitro model using guinea-pig ventricular myocardium to simulate ischemia and reperfusion, azimilide showed significant antiarrhythmic properties following reperfusion nih.gov. While it had a neutral effect on the occurrence of arrhythmias during the simulated ischemic phase, it completely prevented sustained arrhythmic activities during reperfusion in the tested samples (0 out of 10), compared to control groups where such activities were observed (5 out of 10) nih.gov.

| Model | Phase | Key Findings | Reference |

|---|---|---|---|

| Canine Coronary Ligation/Reperfusion | Ligation (Ischemia) | Suppressed premature ventricular complexes. | nih.gov |

| Reperfusion | Suppressed ventricular fibrillation. | nih.gov | |

| Guinea-Pig in vitro Myocardium | Simulated Ischemia | Neutral effect on arrhythmia occurrence. | nih.gov |

| Reperfusion | Showed significant antiarrhythmic properties; prevented sustained activities. | nih.gov |

Effects on Cardiac Glycoside-Induced Arrhythmias in Rodent Models

Azimilide has demonstrated a distinctive protective profile in rodent models of arrhythmias induced by cardiac glycosides, such as ouabain (B1677812). In studies involving anesthetized guinea pigs, intravenous administration of azimilide at doses of 10 and 30 mg/kg was shown to increase the dose of ouabain required to provoke ventricular extrasystoles (VES). nih.gov This suggests a protective effect against the onset of glycoside-induced ventricular irritability.

Further investigations using isolated guinea pig hearts perfused with 1 µM ouabain revealed that azimilide, at a concentration of 10 µM, effectively prevented ventricular tachyarrhythmia (VT) and ventricular fibrillation (VF). nih.gov In control hearts under these conditions, VT was observed in 69% and VF in 23% of cases, highlighting the antiarrhythmic efficacy of azimilide in this ex vivo model. nih.gov

Notably, the action of azimilide contrasts with that of other class III antiarrhythmic agents. While agents like sematilide, dofetilide (B1670870), and E-4031 were found to increase the sensitivity of the heart to the arrhythmogenic effects of ouabain, azimilide either protected against or did not exacerbate these arrhythmias. nih.gov This difference underscores a unique pharmacodynamic profile for azimilide compared to other drugs in its class. nih.gov

Table 1: Efficacy of Azimilide in Cardiac Glycoside-Induced Arrhythmia Models in Guinea Pigs

| Model | Azimilide Administration | Key Finding | Outcome |

| Anesthetized Guinea Pig | 10 and 30 mg/kg i.v. | Increased dose of ouabain required to induce ventricular extrasystoles (VES). nih.gov | Protective |

| Isolated Guinea Pig Heart | 10 µM (with 1 µM ouabain) | Prevented ventricular tachyarrhythmia (VT) and ventricular fibrillation (VF). nih.gov | Protective |

Efficacy Under Ischemic or Hypoxic Conditions

The antiarrhythmic effects of azimilide have been shown to be maintained under ischemic or hypoxic conditions, a property of significant potential clinical importance. nih.gov Studies in a rat model of arrhythmia induced by coronary artery ligation and reperfusion (CALR model) demonstrate this efficacy.

In the CALR model, intravenous azimilide provided dose-dependent protection against reperfusion-induced arrhythmias. nih.gov The estimated intravenous dose that effectively suppressed ventricular fibrillation (VF) was 5.0 mg/kg. nih.gov At a higher dose of 18 mg/kg i.v., azimilide also demonstrated partial suppression of ventricular tachyarrhythmia (VT) and ventricular extrasystoles (VES). nih.gov Furthermore, oral administration of azimilide at a dose of 100 mg/kg resulted in complete protection from VF in rats. nih.gov

In a canine model, azimilide was found to reduce the energy required for defibrillation. However, this effect was counteracted by acidemia (a reduction in pH), a condition that occurs during myocardial ischemia. researchgate.net The study showed that the combination of azimilide and acidemia resulted in an increase in defibrillation energy requirements compared to control, a finding that may have clinical implications for the use of azimilide in ischemic settings. researchgate.net

Table 2: Efficacy of Azimilide in Ischemia-Reperfusion Animal Models

| Model | Azimilide Administration | Arrhythmia Endpoint | Efficacy |

| Rat (CALR Model) | ~5.0 mg/kg i.v. | Ventricular Fibrillation (VF) | Suppressed VF. nih.gov |

| Rat (CALR Model) | 18 mg/kg i.v. | Ventricular Tachyarrhythmia (VT) & Ventricular Extrasystoles (VES) | Partially suppressed VT and VES. nih.gov |

| Rat (CALR Model) | 100 mg/kg p.o. | Ventricular Fibrillation (VF) | Fully protected from VF. nih.gov |

Preclinical Pharmacokinetics and Metabolism Studies

Distribution and Estimated Volume of Distribution in Preclinical Species

Azimilide (B1662471) is characterized by extensive tissue distribution. nih.gov Early clinical studies following intravenous administration determined the steady-state volume of distribution to be approximately 12.9 L/kg to 13.2 L/kg. nih.govresearchgate.net This large volume of distribution indicates that the compound does not remain confined to the vascular space and distributes widely into peripheral tissues. A population pharmacokinetic analysis further established that the volume of distribution (V) is dependent on factors such as body weight and total bilirubin (B190676) levels. nih.gov

Metabolic Pathways and Metabolite Identification in in vitro and Animal Systems

The metabolism of Azimilide is complex, involving multiple enzymatic pathways and an unusual in vivo cleavage process that results in two structurally distinct classes of metabolites. nih.gov In vitro and in vivo studies have identified contributions from Cytochrome P450 enzymes, Flavin-Containing Monooxygenase, and other uncharacterized cleavage pathways. nih.gov

Table 1: Estimated Contribution of Various Pathways to Azimilide Metabolism

| Metabolic Pathway | Estimated Contribution |

|---|---|

| Cleavage | 35% |

| Cytochrome P450 1A1 (CYP1A1) | 28% |

| Cytochrome P450 3A4/5 (CYP3A4/5) | 20% |

| Flavin-Containing Monooxygenase (FMO) | 14% |

| Cytochrome P450 2D6 (CYP2D6) | < 1% |

The Cytochrome P450 (CYP) system is a major contributor to the metabolism of Azimilide. In vitro and in vivo studies have estimated that CYP enzymes are responsible for a significant portion of its biotransformation. nih.gov The primary contributing isozyme is CYP1A1, accounting for an estimated 28% of metabolism. nih.gov CYP3A4/5 also plays a substantial role, contributing approximately 20%. nih.gov The involvement of CYP2D6 is considered minor, accounting for less than 1% of the metabolic clearance. nih.gov

A unique and significant feature of Azimilide's metabolic fate is an in vivo cleavage reaction. nih.gov This cleavage pathway is the single largest contributor to its metabolism, accounting for an estimated 35% of the process. nih.gov This reaction leads to the formation of two distinct classes of metabolites. nih.gov Notably, the specific enzyme or enzymes responsible for this cleavage have not been identified. nih.gov

Metabolite profiling studies in plasma, urine, and feces have identified several biotransformation products. In plasma, a cleaved metabolite, 4-chloro-2-phenyl furoic acid, was found at high concentrations. nih.gov Other metabolites, including Azimilide N-oxide and a cleaved hydantoin (B18101) metabolite, were present in plasma at lower concentrations than the parent compound. nih.gov

The analysis of urine showed that cleaved metabolites were the most abundant, accounting for over 35% of the administered dose. nih.gov Other urinary metabolites included phenols (as conjugates), Azimilide N-oxide, a butanoic acid metabolite, and desmethyl Azimilide. nih.gov Fecal analysis revealed the presence of unchanged Azimilide, desmethyl Azimilide, and the butanoic acid metabolite. nih.gov

Table 2: Metabolites of Azimilide Identified in Biological Samples

| Biological Matrix | Metabolite | Relative Abundance / Excretion |

|---|---|---|

| Plasma | 4-chloro-2-phenyl furoic acid | High concentration |

| Azimilide N-oxide | Lower concentration than parent compound | |

| Cleaved hydantoin metabolite | Lower concentration than parent compound | |

| Urine | Cleaved metabolites | > 35% of dose |

| Phenols (as conjugates) | 7% - 8% of dose | |

| Azimilide N-oxide | 4% - 10% of dose | |

| Butanoic acid metabolite | 2% - 3% of dose | |

| Desmethyl Azimilide | 2% of dose | |

| Feces | Azimilide (unchanged) | 3% - 5% of dose |

| Desmethyl Azimilide | 1% - 3% of dose | |

| Butanoic acid metabolite | < 1% of dose |

Excretion Pathways in Animal Models

The primary routes of excretion for most pharmaceuticals are through the kidneys into urine and via the liver into bile, which is then eliminated in the feces. Mass balance studies, often utilizing a radiolabeled form of the drug (e.g., with Carbon-14, ¹⁴C), are the gold standard for quantitatively determining the excretion pathways. These studies aim to recover all the administered radioactivity, providing a complete picture of how the drug and its metabolites are eliminated from the body.

For illustrative purposes, we can consider the data from a human study that investigated the metabolic fate of ¹⁴C-azimilide. In this study, after oral administration to healthy male volunteers, the total recovery of radioactivity was greater than 82% of the administered dose within 10 days. The primary route of excretion was via the urine, accounting for approximately 49% to 58% of the dose, while the feces contained about 33% of the administered radioactivity. This indicates that in humans, both renal and hepatic pathways play significant roles in the elimination of azimilide and its metabolites.

Given the interspecies differences in drug metabolism and excretion, the exact ratios observed in humans may not directly translate to animal models. However, it is standard practice in drug development to conduct such mass balance studies in at least one rodent and one non-rodent species to support the safety assessment of a new drug candidate.

The data from these preclinical studies would typically be presented in a format similar to the hypothetical table below, which illustrates the kind of information that would be generated from mass balance studies in rats, dogs, and monkeys.

| Animal Model | Route of Administration | Percentage of Administered Dose Excreted in Urine | Percentage of Administered Dose Excreted in Feces | Total Recovery (%) |

|---|---|---|---|---|

| Rat | Oral | Data Not Available | Data Not Available | Data Not Available |

| Dog | Oral | Data Not Available | Data Not Available | Data Not Available |

| Monkey | Oral | Data Not Available | Data Not Available | Data Not Available |

The findings from such preclinical excretion studies are crucial for several reasons. They help in identifying the primary clearance organs, which can inform potential drug-drug interactions and the impact of organ impairment on the drug's pharmacokinetics. Furthermore, understanding the excretion pathways in different species allows for a more informed selection of the most appropriate animal model for long-term toxicity studies, as a species with a metabolic and excretion profile similar to humans is often preferred.

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Structural Moieties for Ion Channel Interaction

The molecular architecture of Azimilide (B1662471) hydrochloride is characterized by three key structural moieties, each playing a distinct role in its interaction with cardiac ion channels. These are the chlorophenylfuran group, the central imidazolidinedione core, and the N-methylpiperazinylbutyl side chain.

Chlorophenylfuran Group: This lipophilic group is believed to be essential for the initial interaction and anchoring of the molecule within the pore of the potassium channels. The presence and position of the chlorine atom on the phenyl ring can significantly influence the compound's potency and selectivity.

Imidazolidinedione Core: This heterocyclic ring system acts as a rigid scaffold, correctly orienting the other functional groups for optimal binding to the ion channel proteins. The carbonyl groups within this core may participate in hydrogen bonding interactions with amino acid residues in the channel.

N-methylpiperazinylbutyl Side Chain: This basic side chain is crucial for the molecule's interaction with the inner vestibule of the potassium channel. The positively charged nitrogen atom at physiological pH is thought to interact with negatively charged amino acid residues, contributing to the blocking of ion flow. The length of the butyl linker is also a critical determinant of activity.

Rational Design of Derivatives and Analogs Based on Imidazolidinedione Core

The imidazolidinedione ring serves as a versatile scaffold for the rational design of Azimilide analogs. Medicinal chemists have explored various modifications to this core to enhance potency, selectivity, and pharmacokinetic properties. The general approach involves synthesizing a series of compounds with systematic alterations to the substituents on the imidazolidinedione ring and evaluating their effects on ion channel blockade.

For instance, substitution at the N-1 and N-3 positions of the imidazolidinedione core allows for the introduction of different side chains to probe the binding pocket of the target ion channels. The development of Azimilide itself likely involved the screening of numerous analogs with variations in the length and basicity of the side chain at the N-3 position to achieve the optimal balance of IKr and IKs blockade.

| Modification to Imidazolidinedione Core | Potential Impact on Activity |

| Alteration of N-1 substituent | May affect interaction with the extracellular vestibule of the channel. |

| Variation of the N-3 side chain length | Can influence the depth of penetration into the channel pore and interaction with key residues. |

| Introduction of different basic terminal groups | Modifies the pKa and charge distribution, affecting the strength of electrostatic interactions. |

| Modification of the imidazolidinedione ring itself | Could alter the rigidity and overall conformation of the molecule, impacting binding affinity. |

Elucidation of Molecular Features Contributing to Specific Pharmacological Activity

The unique pharmacological profile of Azimilide, characterized by its dual blockade of IKr and IKs, is a direct result of its specific molecular features. nih.govnih.gov This dual action is considered advantageous as it may reduce the risk of proarrhythmias associated with agents that exclusively block IKr.

The key molecular features contributing to this activity include:

Balanced Lipophilicity and Basicity: The combination of the lipophilic chlorophenylfuran group and the basic N-methylpiperazinylbutyl side chain allows the molecule to partition into the cell membrane and access its binding site within the ion channel from the intracellular side.

Optimal Spatial Arrangement: The rigid imidazolidinedione core ensures that the key interacting moieties are held in a specific three-dimensional arrangement that is complementary to the binding sites on both IKr and IKs channels.

Specific Hydrogen Bonding and Electrostatic Interactions: The carbonyl groups of the imidazolidinedione and the charged nitrogen of the piperazine (B1678402) ring are critical for forming specific hydrogen bonds and electrostatic interactions with amino acid residues within the channel pore, leading to a stable drug-channel complex and effective blockade.

Analysis of Structure-Function Relationships in Analog Series

For example, a hypothetical study on a series of Azimilide analogs with varying substituents on the phenyl ring could reveal the following:

| Analog | Phenyl Ring Substituent | IKr IC50 (nM) | IKs IC50 (nM) | Interpretation |

| Azimilide | 4-Chloro | 10 | 50 | Potent dual blocker. |

| Analog A | 4-Fluoro | 15 | 75 | Reduced potency, suggesting chlorine is optimal for this position. |

| Analog B | 4-Methoxy | 50 | 200 | Significantly reduced potency, indicating a bulky, electron-donating group is not well-tolerated. |

| Analog C | 3-Chloro | 25 | 100 | Isomeric shift of the chlorine atom reduces activity, highlighting the importance of the 4-position. |

Such analyses provide valuable insights into the topochemical requirements of the binding site and guide the rational design of future antiarrhythmic agents with enhanced efficacy and safety profiles.

Preclinical Drug Interaction Mechanisms

Impact on Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Isozymes) in in vitro Systems

In vitro studies have been conducted to assess the inhibitory potential of azimilide (B1662471) hydrochloride against major cytochrome P450 (CYP) isozymes, which are responsible for the metabolism of a wide array of drugs. One key study investigated the influence of azimilide on CYP2C19-mediated metabolism. The results indicated that azimilide does not significantly inhibit this isozyme. Notably, this study also highlighted that among the primary drug-metabolizing CYP enzymes tested (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), CYP2C19 exhibited the lowest in vitro IC50 values, suggesting that clinically significant drug interactions mediated by the inhibition of these key P450 enzymes are not anticipated nih.govnih.gov.

While specific IC50 or Ki values for each of the major CYP isozymes were not detailed in the available research, the collective evidence points towards a low propensity for azimilide to perpetrate pharmacokinetic drug interactions through the inhibition of these critical metabolic pathways. In vitro and in-vivo studies have identified that the metabolism of azimilide itself involves several pathways, with contributions from CYP1A1 (estimated at 28%), CYP3A4/5 (estimated at 20%), and to a lesser extent, CYP2D6 (<1%) nih.govdrugbank.com.

Table 1: Summary of In Vitro Evaluation of Azimilide Hydrochloride on Cytochrome P450 Isozymes

| CYP Isozyme | Finding | Implication for Drug Interactions |

| CYP1A2 | Contribution to azimilide metabolism noted. nih.govdrugbank.com | Low potential for clinically significant inhibition by azimilide anticipated. nih.govnih.gov |

| CYP2C9 | Investigated as a major drug-metabolizing enzyme. | Low potential for clinically significant inhibition by azimilide anticipated. nih.govnih.gov |

| CYP2C19 | No significant inhibition observed; lowest IC50 among tested CYPs. nih.govnih.gov | Azimilide-related drug interactions mediated via this isozyme are not anticipated. nih.govnih.gov |

| CYP2D6 | Minor contributor to azimilide metabolism (<1%). nih.govdrugbank.com | Low potential for clinically significant inhibition by azimilide anticipated. nih.govnih.gov |

| CYP3A4 | Contribution to azimilide metabolism noted. nih.govdrugbank.com | Low potential for clinically significant inhibition by azimilide anticipated. nih.govnih.gov |

Potential for Pharmacodynamic Interactions with Concomitant Agents in Animal Models

Preclinical studies in animal models have been instrumental in elucidating the potential for pharmacodynamic interactions between this compound and other therapeutic agents. These investigations have focused on cardiovascular safety and efficacy parameters.

In canine arrhythmia models, the co-administration of azimilide with adrenaline (epinephrine) revealed a potential for proarrhythmic effects. It was observed that azimilide hastened the onset and aggravated adrenaline-induced arrhythmias nih.gov. This finding highlights a potential for adverse interactions with sympathomimetic agents.

Conversely, preclinical data suggest a lack of significant pharmacodynamic interaction with the cardiac glycoside, digoxin, and the anticoagulant, warfarin (B611796) drugbank.com. A study in healthy men, which can provide some insight into preclinical expectations, showed that while there were minor pharmacokinetic changes with co-administration of azimilide and digoxin, these were not considered clinically important. The study did identify a competitive inhibition mechanism with a determinable inhibition constant (Ki) nih.gov.

Table 2: Summary of Preclinical Pharmacodynamic Interactions of this compound in Animal Models

| Concomitant Agent/Condition | Animal Model | Key Findings |

| Acidemia | Anesthetized Canine | Azimilide's reduction of defibrillation energy requirement (DER) was counteracted by acidemia, resulting in a net increase in DER. nih.govnih.gov |

| Adrenaline (Epinephrine) | Canine Arrhythmia Model | Azimilide hastened the onset and aggravated adrenaline-induced arrhythmias, indicating a proarrhythmic potential. nih.gov |

| Digoxin | (Preclinical data suggests no significant interaction) | While a clinical study in healthy men showed minor pharmacokinetic changes and competitive inhibition, preclinical animal model data on pharmacodynamic interaction is not extensively detailed in the provided sources. drugbank.comnih.gov |

| Warfarin | (Preclinical data suggests no significant interaction) | Preclinical evidence suggests a lack of significant interaction between azimilide and warfarin. drugbank.com |

Advanced Analytical Methodologies for Azimilide Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis (e.g., HPLC-UV, HPLC-MS/MS)

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the quantitative analysis of Azimilide (B1662471) hydrochloride. This technique separates components in a mixture for accurate measurement. Depending on the required sensitivity and selectivity, HPLC can be coupled with various detectors, most commonly Ultraviolet (UV) or tandem mass spectrometry (MS/MS).

HPLC with UV Detection (HPLC-UV): This method is widely used for routine quality control and quantification in bulk drug and pharmaceutical formulations. ajpaonline.com The principle relies on the ability of Azimilide hydrochloride to absorb light in the UV spectrum. The amount of light absorbed is directly proportional to the concentration of the compound in the sample. A typical HPLC-UV system involves a stationary phase, such as a C18 column, and a mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. jpionline.org The method is validated for linearity, accuracy, precision, and robustness to ensure reliable results. nih.gov While generally less sensitive than MS (B15284909)/MS, HPLC-UV is a cost-effective and dependable technique for analyzing higher concentration samples. ajpaonline.com

HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies, HPLC coupled with tandem mass spectrometry is the method of choice. nih.gov This technique combines the superior separation power of HPLC with the precise mass identification capabilities of MS/MS. itrlab.com After chromatographic separation, the analyte is ionized and fragmented. Specific fragment ions are then detected, providing a high degree of certainty in identification and quantification, even at very low concentrations. A validated HPLC-MS/MS method was used to determine Azimilide concentrations in blood samples. researchgate.net This method demonstrated a lower limit of quantification of 5 ng/mL from a 0.2 mL sample, with a linear range extending from 5 to 800 ng/mL. researchgate.net

| Parameter | Specification |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) |

| Sample Matrix | Blood |

| Sample Volume | 0.2 mL |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Linear Range | 5 - 800 ng/mL |

Spectroscopic Characterization (e.g., Infrared Spectrogram) for Compound Identification and Purity

Spectroscopic techniques are indispensable for confirming the chemical identity and assessing the purity of this compound. Infrared (IR) spectroscopy is a powerful, non-destructive method used to identify the functional groups present in a molecule.

When an this compound sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum is a unique "molecular fingerprint" characterized by absorption bands corresponding to the different functional groups within the molecule. For this compound, the spectrum would be expected to show characteristic absorption peaks for:

C=O stretching from the imidazolidinedione ring.

Aromatic C=C stretching from the chlorophenyl and furan (B31954) rings.

C-N stretching from the piperazine (B1678402) and imidazolidinedione moieties.

C-Cl stretching from the chlorophenyl group.

N-H stretching associated with the hydrochloride salt.

X-ray Diffraction for Polymorphism and Crystal Form Analysis

The solid-state properties of an active pharmaceutical ingredient can significantly impact its stability, solubility, and bioavailability. Polymorphism is the ability of a compound to exist in two or more different crystal structures. Powder X-ray Diffraction (PXRD) is the primary analytical technique for investigating and identifying these different polymorphic forms. creative-biostructure.com

The principle of PXRD involves directing a beam of X-rays at a powdered sample of this compound. The X-rays are diffracted by the crystalline lattice of the compound at specific angles, which are determined by the arrangement of atoms in the crystal structure. creative-biostructure.com The resulting diffraction pattern is a unique characteristic of a specific crystalline form. creative-biostructure.comrigaku.com

Key applications of PXRD in the analysis of this compound include:

Identification of Polymorphs: Each polymorphic form will produce a distinct PXRD pattern, allowing for unambiguous identification. rigaku.com

Quality Control: PXRD is used to ensure batch-to-batch consistency of the desired crystal form during manufacturing.

Stability Studies: The technique can detect changes in the crystal structure that may occur under stress conditions such as heat, humidity, or pressure, indicating a transformation to a different, potentially less desirable, polymorph. americanpharmaceuticalreview.com

Quantitative Analysis: PXRD can be used to quantify the amount of a specific polymorph in a mixture, which is crucial for controlling the polymorphic purity of the API. americanpharmaceuticalreview.com

Even in low-concentration formulations, advanced techniques like synchrotron XRPD can be used to detect and identify different polymorphic forms of an API. nih.gov

Bioanalytical Method Development for Preclinical Samples

Before a drug candidate can be tested in humans, its pharmacokinetic profile must be evaluated in preclinical animal studies. researchgate.net Bioanalytical method development involves creating and validating robust procedures for the quantitative determination of the drug in biological matrices such as plasma, blood, and tissue. itrlab.comnih.gov

The development of a bioanalytical method for this compound in preclinical samples, typically using HPLC-MS/MS for its high sensitivity and specificity, follows a structured approach: researchgate.net

Sample Preparation: This is a critical step to remove interfering substances, such as proteins and lipids, from the biological matrix. nih.gov Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): The drug is partitioned from the aqueous biological sample into an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the drug, which is then eluted with a different solvent. nih.gov

Chromatographic and Mass Spectrometric Conditions: The HPLC mobile phase, column, flow rate, and MS/MS parameters are optimized to achieve a short run time, good peak shape, and high sensitivity for this compound and an internal standard. nih.gov

Method Validation: The method is rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

Accuracy: Closeness of measured values to the true value.

Precision: Repeatability and reproducibility of the measurements.

Selectivity: Ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The concentration range over which the method is accurate and precise.

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

The resulting validated method can then be confidently applied to analyze samples from preclinical pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. nih.gov

| Stage | Objective | Common Techniques/Parameters |

|---|---|---|

| Sample Preparation | Isolate analyte and remove interferences. | Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) |

| Analytical Method | Separate and quantify the analyte. | HPLC-MS/MS |

| Method Validation | Ensure the method is reliable and reproducible. | Accuracy, Precision, Selectivity, Linearity, Stability assessment |

| Application | Analyze preclinical study samples. | Pharmacokinetic (PK) studies in animal models |

Theoretical and Computational Pharmacology of Azimilide Hydrochloride

In Silico Modeling of Ion Channel Interactions (e.g., Ligand-Protein Docking)

In silico modeling, particularly through ligand-protein docking, is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. nih.govresearchgate.net This methodology is crucial for understanding the molecular basis of drug action and for the rational design of new therapeutic agents. nih.gov

For azimilide (B1662471) hydrochloride, docking studies would focus on its interaction with the pore-forming subunits of the hERG (Kv11.1) potassium channels, which are responsible for the IKr current, and the KCNQ1/KCNE1 channel complex, which generates the IKs current. nih.gov These computational models can elucidate the specific amino acid residues within the ion channels that are critical for the binding of azimilide. The process involves generating a three-dimensional model of the ion channel, often based on homology modeling if a crystal structure is unavailable, and then computationally placing the azimilide molecule into the binding site. researchgate.netsemanticscholar.org Scoring functions are then used to estimate the binding energy and rank different binding poses. nih.gov

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the drug-channel complex. researchgate.net For instance, the models might predict that the piperazine (B1678402) and imidazolidinedione moieties of azimilide form critical contacts within the channel pore. Understanding these interactions at an atomic level is fundamental to explaining the compound's mechanism of action and its selectivity for specific ion channels. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com This approach is predicated on the principle that the biological activity of a chemical is directly related to its molecular structure. nih.gov

In the context of azimilide hydrochloride, QSAR studies would involve a set of azimilide analogs with varying structural modifications. The biological activity, such as the potency of IKr or IKs blockade, would be experimentally determined for each analog. A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include electronic, steric, hydrophobic, and topological properties.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then employed to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. mdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its channel-blocking activity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach that links the time course of drug concentration in the body (pharmacokinetics) to its pharmacological effect (pharmacodynamics). catapult.org.uk This modeling is instrumental in preclinical drug development for predicting the dose-response relationship and optimizing dosing regimens. novartis.com

For this compound, preclinical PK/PD studies would involve administering the drug to animal models and measuring both the plasma concentrations of azimilide and a relevant pharmacodynamic endpoint over time. A key pharmacodynamic marker for azimilide is the prolongation of the QT interval on an electrocardiogram, which reflects the drug's effect on cardiac repolarization. nih.gov

A PK/PD model for azimilide would typically consist of a pharmacokinetic component describing its absorption, distribution, metabolism, and excretion, and a pharmacodynamic component linking the drug concentration to the change in the QT interval. nih.gov An Emax model is often used for the pharmacodynamic component, which describes a sigmoidal relationship between drug concentration and effect, characterized by the maximum effect (Emax) and the concentration at which 50% of the maximum effect is achieved (EC50). nih.govresearchgate.net

Preclinical PK/PD models for azimilide have been developed and validated, indicating that the drug's clearance is influenced by factors such as body weight, gender, and tobacco use, while its volume of distribution is dependent on body weight and total bilirubin (B190676). nih.gov The relationship between azimilide concentration and the change in the QTc interval is primarily influenced by serum potassium levels. nih.gov

Below is an interactive data table summarizing key parameters from a preclinical PK/PD model for azimilide.

| Parameter | Description | Value/Dependency |

| CL (Clearance) | Rate of drug removal from the body | Dependent on body weight, gender, and tobacco use. nih.gov |

| V (Volume of Distribution) | Apparent volume into which the drug distributes | Dependent on body weight and total bilirubin. nih.gov |

| EC50 | Concentration for 50% of maximal effect | Dependent on serum potassium (K) level (EC50 = 107 x K). nih.gov |

| Emax | Maximum increase in QTc interval | 61.7 ms (B15284909) increase from baseline. nih.gov |

Predictive Modeling of Electrophysiological Effects in Cardiac Tissues

Predictive modeling of the electrophysiological effects of this compound in cardiac tissues involves the use of computational models of cardiac cells and tissues to simulate the consequences of ion channel blockade. nih.govnih.gov These models integrate mathematical descriptions of various ion channels, pumps, and exchangers that contribute to the cardiac action potential. nih.govrevespcardiol.org

By incorporating the experimentally determined potencies of azimilide for blocking IKr and IKs into these models, researchers can simulate the effects of the drug on the action potential duration and shape in different cardiac cell types (e.g., ventricular, atrial, Purkinje fibers). researchgate.net These simulations can predict the concentration-dependent prolongation of the action potential and assess the potential for proarrhythmic events. nih.gov

Furthermore, these single-cell models can be extended to one-dimensional strands or two- and three-dimensional tissue models to investigate how azimilide affects the propagation of electrical waves in the heart. nih.gov Such multi-scale models can predict the drug's impact on electrocardiogram parameters, such as the QT interval, and can be used to explore the mechanisms by which azimilide might terminate or prevent arrhythmias. upf.eduresearchgate.net These predictive models are valuable tools for understanding the complex electrophysiological effects of azimilide and for assessing its potential therapeutic and proarrhythmic actions. mdpi.comresearchgate.net

The table below presents a summary of the effects of azimilide on different ion channels, which are key inputs for predictive electrophysiological models.

| Ion Channel | Current | Effect of Azimilide | IC50 |

| Kv11.1 (hERG) | IKr (rapidly activating) | Blockade | 0.4 µM |

| KCNQ1/KCNE1 | IKs (slowly activating) | Blockade | 3 µM |

| Nav1.5 | INa (Sodium current) | Inhibition at high concentrations | - |

| Cav1.2 | ICa,L (L-type Calcium current) | Inhibition at high concentrations | - |

Comparative Preclinical Pharmacological Profiles of Azimilide Hydrochloride

Azimilide (B1662471) Versus Other Class III Antiarrhythmics

Azimilide hydrochloride is a Class III antiarrhythmic agent that distinguishes itself from other drugs in its class through a unique ion channel blocking profile and distinct electrophysiological and hemodynamic effects observed in preclinical studies. nih.gov This section compares the preclinical pharmacological profile of azimilide with other Class III agents, particularly dofetilide (B1670870) and sotalol (B1662669).

Differences in Ion Channel Blocking Spectrum (e.g., Dofetilide, Sotalol)

A primary distinction of azimilide lies in its action on multiple potassium currents. Unlike more selective Class III agents such as dofetilide and sotalol, which predominantly block the rapid component of the delayed rectifier potassium current (IKr), azimilide blocks both the rapid (IKr) and the slow (IKs) components. nih.govnih.gov This dual-channel blockade is a key feature of its mechanism of action.

In addition to its effects on potassium channels, preclinical data indicate that azimilide also exhibits blocking effects on sodium (INa) and calcium (ICaL) currents. drugbank.com Sotalol, on the other hand, possesses both Class III properties (IKr blockade) and non-selective beta-blocking (Class II) activity. nih.gov Dofetilide is considered a "pure" Class III agent, with high selectivity for the IKr channel. nih.govcipaproject.org

Table 1: Comparative Ion Channel Blocking Spectrum

| Compound | Primary Mechanism | Other Channels Blocked |

|---|---|---|

| Azimilide | Blocks IKr and IKs | INa, ICaL drugbank.com |

| Dofetilide | Blocks IKr nih.gov | Minimal effect on other channels |

| Sotalol | Blocks IKr | Beta-adrenergic receptors (Class II) nih.gov |

Comparative Electrophysiological Effects (e.g., Rate Dependence of ERP Prolongation)

In preclinical models, both azimilide and dofetilide have been shown to increase the monophasic action potential duration (MAPD) and the QT interval. nih.gov A significant characteristic of azimilide's electrophysiological profile is its relative lack of reverse use-dependence. nih.gov This means its effect on prolonging the cardiac refractory period is maintained at faster heart rates, a potentially advantageous property. nih.gov Preclinical studies have indicated that its in vivo effects appear to be rate-independent. nih.gov

In a canine model of atrioventricular (AV) block, both azimilide and dofetilide similarly increased the MAPD and the cycle length of the idioventricular rhythm. nih.gov Both drugs also led to a significant increase in the interventricular dispersion of repolarization. nih.gov

Hemodynamic Impact Comparison in Animal Models

Preclinical studies in animal models have highlighted differences in the hemodynamic impact of azimilide compared to sotalol. In a study involving dogs with previous myocardial infarction, azimilide was found to be well-tolerated hemodynamically. nih.gov In contrast, sotalol produced a significant and dose-related decrease in both blood pressure and heart rate. nih.gov Azimilide has been noted to have minimal effects on hemodynamic properties such as blood pressure and heart rate in preclinical studies. nih.gov

A separate study comparing oral dofetilide and oral sotalol in patients with ischemic heart disease (though not a preclinical model, it provides relevant comparative hemodynamic data) showed that sotalol significantly reduced heart rate and cardiac index. nih.gov Conversely, dofetilide was associated with a significant increase in the cardiac index with no effect on heart rate or systemic blood pressure. nih.gov This suggests that, like dofetilide, azimilide may have a more favorable hemodynamic profile than sotalol.

Table 2: Comparative Hemodynamic Effects in Preclinical Models

| Compound | Effect on Blood Pressure | Effect on Heart Rate | Effect on Cardiac Output |

|---|---|---|---|

| Azimilide | Minimal effect nih.gov | Minimal effect nih.gov | Not specified |

| Sotalol | Dose-related decrease nih.gov | Dose-related decrease nih.gov | Decreased cardiac index nih.gov |

| Dofetilide | No effect nih.gov | No effect nih.gov | Increased cardiac index nih.gov |

Differential Effects on Arrhythmia Induction and Suppression in Preclinical Models

Azimilide has demonstrated efficacy in suppressing both supraventricular and ventricular arrhythmias in various preclinical models. nih.gov In dogs with surgically induced myocardial infarction, azimilide was effective in preventing the induction of ventricular tachyarrhythmias, including both sustained and nonsustained ventricular tachycardia and ventricular fibrillation. nih.gov The drug has shown high efficacy (over 85%) in the suppression of supraventricular arrhythmias in a variety of dog models. nih.gov

In a canine model designed to assess the risk of Torsade de Pointes, both azimilide and dofetilide showed similar proarrhythmic effects, with a comparable incidence of this arrhythmia. nih.gov Both drugs induced early afterdepolarizations in all dogs tested and ectopic ventricular beats in the majority of them. nih.gov

In a study on isolated, Langendorff-perfused rabbit hearts with acutely dilated atria, azimilide effectively prevented the induction of atrial fibrillation and restored sinus rhythm. nih.gov Its efficacy in this model was comparable to the novel antiarrhythmic agent AZD7009. nih.gov

Comparison with Multi-Channel Blockers and Novel Antiarrhythmic Agents

Azimilide's mechanism of blocking multiple ion channels invites comparison with other multi-channel blockers and novel antiarrhythmic agents.

In a preclinical study using a rabbit model of atrial fibrillation, the electrophysiological and antiarrhythmic effects of azimilide were compared with two other novel agents, AZD7009 and AVE0118. nih.gov All three compounds—azimilide, AZD7009, and AVE0118—demonstrated a concentration-dependent increase in the atrial effective refractory period (AERP) and were effective in reducing the inducibility of atrial fibrillation. nih.gov They were also all successful in terminating sustained atrial fibrillation and restoring sinus rhythm in the majority of the hearts tested. nih.gov This suggests that azimilide's efficacy in this preclinical model is comparable to that of these other novel agents.

While direct preclinical comparative studies with established multi-channel blockers like amiodarone (B1667116) are less detailed in the provided search results, azimilide's profile of blocking IKr, IKs, and to some extent, sodium and calcium channels, places it in a category of agents with a broader spectrum of activity than pure IKr blockers. drugbank.com

Emerging Research Avenues and Preclinical Investigation Horizons

Exploration of Effects on Reentrant Circuits in Infarct Border Zones

Azimilide (B1662471) hydrochloride has been a subject of significant preclinical investigation to understand its effects on the electrophysiological substrate that gives rise to ventricular tachyarrhythmias, particularly within the infarct border zone. The epicardial border zone (EBZ) of a myocardial infarct is a critical area for the formation of reentrant circuits, which are the underlying mechanism for sustained ventricular tachycardia (SVT) and ventricular fibrillation (VF). nih.gov